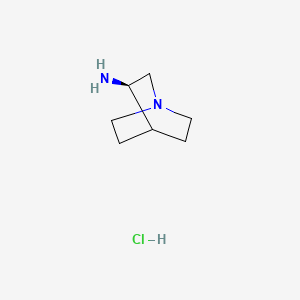
Amentoflavone-7”,4”'-dimethyl ether
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Amentoflavone-7”,4”'-dimethyl ether is a biflavonoid compound derived from amentoflavone. It is a naturally occurring organic compound found in various plants such as ginkgo, hinoki, and St. John’s wort.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of amentoflavone-7”,4”'-dimethyl ether can be achieved through selective demethylation of apigenin trimethyl ether using boron tribromide. This reaction selectively removes the methyl group at the 5-position to yield apigenin 7,4′-dimethyl ether .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves extraction from plant sources followed by purification processes. The compound can also be synthesized in laboratories using the aforementioned synthetic routes.
Chemical Reactions Analysis
Types of Reactions
Amentoflavone-7”,4”'-dimethyl ether undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include boron tribromide for demethylation, potassium permanganate for oxidation, and sodium borohydride for reduction. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction. For example, oxidation may yield hydroxylated derivatives, while reduction may produce hydrogenated forms of the compound.
Scientific Research Applications
Amentoflavone-7”,4”'-dimethyl ether has a wide range of scientific research applications, including:
Chemistry: It is used as a reference compound in analytical studies and as a starting material for the synthesis of other flavonoid derivatives.
Biology: The compound is studied for its potential biological activities, including antioxidant, anti-inflammatory, and anticancer properties
Industry: It is used in the development of pharmaceuticals and nutraceuticals due to its bioactive properties.
Mechanism of Action
The mechanism of action of amentoflavone-7”,4”'-dimethyl ether involves multiple molecular targets and pathways. It has been shown to inhibit the activation of caspase 3 and poly (ADP-ribose) polymerase (PARP), thereby blocking apoptotic cell death . Additionally, it inhibits the expression of vascular endothelial growth factor (VEGF) and matrix metalloproteinases (MMP-2 and MMP-9), which are involved in cancer metastasis .
Comparison with Similar Compounds
Amentoflavone-7”,4”'-dimethyl ether can be compared with other similar biflavonoid compounds, such as:
Amentoflavone: The parent compound from which this compound is derived. It shares similar biological activities but differs in its methylation pattern.
Bilobetin: A biflavonoid similar to amentoflavone but with different hydroxylation and methylation patterns.
Amentoflavone-7”,4”‘-dimethyl ether is unique due to its specific methylation at the 7 and 4”’ positions, which may influence its biological activity and chemical reactivity compared to other biflavonoids.
Properties
CAS No. |
34293-14-6 |
|---|---|
Molecular Formula |
C32H22O10 |
Molecular Weight |
566.51 |
Synonyms |
7'',4'''-Dimethylamentoflavone; 3''',8-Biflavone, 4''',5,5'',7''-tetrahydroxy-7,4'-dimethoxy- (8CI); 8-[5-(5,7-Dihydroxy-4-oxo-4H-1-benzopyran-2-yl)-2-hydroxyphenyl]-5-hydroxy-7-methoxy-2-(4-methoxyphenyl)-4H-1-benzopyran-4-one |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-Methylimidazo[1,2-a]pyridin-8-ylamine hydrochloride](/img/structure/B600133.png)



![[6-(Methoxycarbonylamino)pyridin-3-yl]boronic acid](/img/structure/B600140.png)

![4-[2-(4-Fluorophenyl)ethyl]-piperidine HCl](/img/structure/B600143.png)

